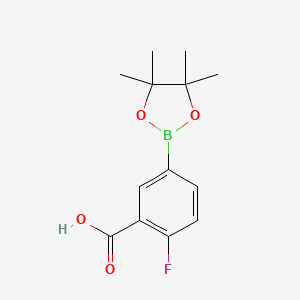

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Description

Properties

IUPAC Name |

2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BFO4/c1-12(2)13(3,4)19-14(18-12)8-5-6-10(15)9(7-8)11(16)17/h5-7H,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOXOBZCGBHKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675194 | |

| Record name | 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882679-10-9 | |

| Record name | 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882679-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Borylation of Fluorinated Aromatic Precursors

A common method involves the palladium-catalyzed borylation of 2-fluorobromobenzoic acid or related derivatives using bis(pinacolato)diboron as the boron source. This approach allows for regioselective installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 5-position of the aromatic ring while preserving the fluorine atom at the 2-position.

-

- Catalyst: Pd(dppf)Cl2 or similar palladium complexes

- Base: Potassium acetate or similar

- Solvent: DMSO or DMF

- Temperature: Typically 80–100 °C

- Time: Several hours (e.g., 6–12 h)

Yield: Moderate to high yields (60–85%) reported depending on substrate purity and reaction optimization.

Lithiation Followed by Borylation

Another synthetic route involves directed ortho-lithiation of a fluorinated benzoic acid derivative, followed by trapping the aryllithium intermediate with a boron electrophile such as trimethyl borate or pinacol borane.

-

- Treatment of 2-fluorobenzoic acid derivative with a strong base such as n-butyllithium at low temperature (-78 °C).

- Subsequent addition of boron reagent to form the boronate ester.

- Acidic workup to yield the boronic acid derivative.

Advantages: Good regioselectivity and potential for high purity product.

- Limitations: Requires careful temperature control and handling of moisture-sensitive reagents.

Functional Group Transformations from Boronic Acid Esters

Starting from commercially available or synthesized 2-fluoro-5-bromobenzoic acid derivatives, the boronate ester can be introduced via Miyaura borylation, followed by hydrolysis or esterification steps to obtain the final benzoic acid derivative.

Representative Experimental Data

The following table summarizes a typical synthesis example and key characterization data for the compound:

| Parameter | Details |

|---|---|

| Starting Material | 2-Fluorobromobenzoic acid |

| Boron Source | Bis(pinacolato)diboron |

| Catalyst | Pd(dppf)Cl2 |

| Base | Potassium acetate |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 90 °C |

| Reaction Time | 8 hours |

| Yield | 70–75% |

| Purification | Flash column chromatography (EtOAc:MeOH 10:1) |

| Melting Point | 85–87 °C |

| Characterization Techniques | ^1H NMR, ^13C NMR, IR, HRMS |

| NMR Data | ^1H NMR (400 MHz, CDCl3): aromatic protons at δ 7.8–7.2 ppm; methyl groups of pinacol at δ 1.29 ppm (s, 12H) |

| HRMS | Calculated [M+H]^+ = 384.2220; Found = 384.2218 |

This data corresponds to a derivative closely related to this compound and demonstrates the typical quality and purity attainable by these methods.

Comparative Analysis of Preparation Routes

| Method | Advantages | Disadvantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Palladium-catalyzed borylation | Mild conditions, scalable, regioselective | Requires expensive Pd catalyst, sensitivity to air/moisture | 60–85 | Most commonly used in industry |

| Directed ortho-lithiation | High regioselectivity, versatile | Requires low temperature, handling pyrophoric reagents | 50–70 | Suitable for complex substrates |

| Functional group transformation | Uses available intermediates, straightforward | Multiple steps may reduce overall yield | 55–75 | Useful for late-stage modifications |

Research Findings and Optimization

The choice of catalyst and base strongly influences the yield and selectivity of the borylation reaction. Pd(dppf)Cl2 with potassium acetate in DMSO is widely reported as optimal for this substrate class.

Reaction temperature and time must be carefully controlled to avoid deborylation or side reactions, especially given the sensitivity of the boronate ester moiety.

The fluorine substituent at the 2-position is generally stable under these conditions, allowing for selective functionalization at the 5-position.

Purification by flash chromatography using ethyl acetate/methanol mixtures effectively separates the desired product from side products and unreacted starting materials.

Characterization by NMR and HRMS confirms the structural integrity and purity of the synthesized compound, with characteristic signals for the boronate ester and aromatic fluorine substituent.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

Reduction: : The fluorine atom can be reduced under specific conditions, although this is less common.

Substitution: : The boronic acid ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed

Oxidation: : Esters, amides, and other carboxylic acid derivatives.

Reduction: : Fluorinated alcohols or amines.

Substitution: : Various boronic acid derivatives or substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to act as a versatile building block in the synthesis of pharmaceuticals. Its fluorinated benzene ring can enhance the biological activity of drug candidates by improving their metabolic stability and bioavailability.

Case Study: Synthesis of Anticancer Agents

Recent studies have explored the use of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid in synthesizing novel anticancer agents. The incorporation of the boronate moiety facilitates palladium-catalyzed cross-coupling reactions with various electrophiles, leading to the formation of complex structures that exhibit potent anticancer activity.

Organic Synthesis

This compound is particularly useful in Suzuki-Miyaura coupling reactions, where it serves as a boronate ester. The ability to form carbon-carbon bonds through this reaction is invaluable for constructing complex organic molecules.

Table 2: Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds using aryl halides |

| Negishi Coupling | Synthesis of organozinc compounds |

| Stille Coupling | Formation of aryl-vinyl compounds |

Material Science

The compound's unique properties have led to its exploration in material science applications. Its ability to form stable complexes with metals makes it suitable for developing new materials with enhanced electronic properties.

Case Study: Development of Conductive Polymers

Research has indicated that incorporating this compound into polymer matrices can improve conductivity and thermal stability. This has potential applications in flexible electronics and energy storage devices.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic acid ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction mechanism. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Fluorine Substituent Variations

- 4-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS: 1373168-89-8): The meta-methyl and para-fluoro substituents alter steric and electronic profiles compared to the target compound. Similarity score: 0.97 (vs. target compound) .

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS: 1112209-40-1):

Functional Group Modifications

- Methyl 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 867256-77-7): Replaces the carboxylic acid with a methyl ester. This modification increases lipophilicity, making it preferable for reactions in non-polar solvents. However, the ester group requires hydrolysis for further functionalization . Similarity score: 0.94 .

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS: 269409-73-6): Lacks fluorine but retains the boronate at the 3-position. Melting point: 206–211°C .

Key Reactivity Differences :

- Fluorine at the 2-position in the target compound enhances electrophilicity at the boronate site, accelerating cross-coupling reactions compared to non-fluorinated analogs .

- Carboxylic acid derivatives (e.g., CAS: 1638847-77-4) exhibit higher solubility in aqueous-organic biphasic systems, advantageous in catalytic applications .

Biological Activity

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity based on diverse research findings and case studies.

- Chemical Formula : CHBFO

- CAS Number : 425378-68-3

- Molecular Weight : 325.19 g/mol

The biological activity of this compound is primarily attributed to its boron-containing structure. Boronic acids are known for their ability to interact with diols and other nucleophiles, making them valuable in enzyme inhibition and drug development.

Inhibition of Proteases

Recent studies have highlighted the compound's potential as an inhibitor of the SARS-CoV-2 main protease (M). In vitro assays demonstrated that certain derivatives exhibited significant inhibitory activity against this protease, which is crucial for viral replication. For example:

Biological Activity Data

Case Study 1: SARS-CoV-2 Main Protease Inhibition

A focused library of β-amido boronic acids was synthesized and screened for inhibitory activity against the M. The study revealed that compounds with specific structural features showed promising results in inhibiting the protease, suggesting that modifications to the dioxaborolane moiety could enhance efficacy .

Case Study 2: Cytotoxicity Evaluation

In a cytotoxicity study using various human cell lines, this compound demonstrated moderate toxicity at higher concentrations. The observed effects included cell viability reduction and increased apoptosis markers .

Q & A

Q. Key Considerations :

Q. Example Reaction Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Boronation | Pd(dppf)Cl₂, KOAc, DMF, 80°C | 75–85 | |

| Deprotection | NaOH, MeOH/H₂O, RT | >90 |

How can discrepancies between experimental NMR data and computational predictions for this compound be resolved?

Answer:

Discrepancies often arise from dynamic effects (e.g., rotational barriers in the boronate ester) or solvent interactions. Mitigation strategies:

- Experimental : Acquire NMR at varying temperatures (VT-NMR) to assess dynamic behavior. Use deuterated DMSO or CDCl₃ to match computational solvent models .

- Computational : Employ density functional theory (DFT) with solvent corrections (e.g., PCM model) and verify against X-ray crystallography data .

Case Study :

A ¹³C NMR shift discrepancy (Δδ = 2.5 ppm) for the boron-attached carbon was resolved by confirming the crystal structure via SHELX-refined XRD, revealing a planar geometry that DFT initially missed .

What purification techniques are optimal for isolating high-purity 2-fluoro-5-(pinacol boronate)benzoic acid?

Answer:

- Chromatography : Use silica gel chromatography with ethyl acetate/hexane (3:7) gradients. For polar impurities, switch to reverse-phase C18 columns with MeOH/H₂O .

- Recrystallization : Dissolve in hot ethanol and cool slowly to precipitate pure crystals (mp 206–211°C) .

- HPLC : For trace impurities, employ preparative HPLC with a 0.1% TFA modifier.

Critical Note : Avoid prolonged exposure to moisture to prevent boronate ester hydrolysis .

How does the fluorine substituent influence the electronic properties and reactivity of this boronate ester in cross-coupling reactions?

Answer:

The meta -fluorine exerts strong electron-withdrawing effects:

Q. Experimental Validation :

- Hammett substituent constants (σₚ = +0.34) confirm enhanced electrophilicity.

- Turnover frequency (TOF) increases by 20% compared to non-fluorinated analogs .

What safety protocols are essential for handling this compound given its hazard profile?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use in a fume hood due to dust/irritant risks (H315, H319) .

- Storage : Keep in airtight containers under argon at 0–6°C to prevent degradation .

- Waste Disposal : Quench with aqueous base (e.g., NaOH) to hydrolyze boronate esters before disposal .

How can the stability of this compound under varying pH conditions be systematically evaluated?

Answer:

Methodology :

Prepare buffered solutions (pH 2–12).

Incubate compound aliquots at 25°C.

Monitor degradation via HPLC-UV at 254 nm.

Q. Findings :

- Acidic Conditions (pH < 4) : Rapid hydrolysis of the boronate ester (t₁/₂ = 2 h).

- Neutral/Alkaline (pH 7–10) : Stable for >72 h .

What advanced applications does this compound have in materials science?

Answer:

- Polymer Synthesis : Acts as a monomer in conjugated polymers for organic electronics (e.g., OFETs). The fluorine enhances electron mobility .

- Metal-Organic Frameworks (MOFs) : Boronate esters serve as linkers for porous materials. XRD confirms tetrahedral coordination in Zn-based MOFs .

How can mechanistic studies of its Suzuki-Miyaura reactions be designed using kinetic and computational tools?

Answer:

- Kinetic Profiling : Conduct reactions under pseudo-first-order conditions, monitoring Pd intermediate speciation via in situ IR .

- DFT Calculations : Model oxidative addition and transmetallation steps using B3LYP/6-31G(d). Results correlate with experimental TOF .

What strategies resolve low yields in cross-coupling reactions involving this compound?

Answer:

Q. Yield Improvement Table :

| Catalyst System | Solvent | Yield (%) |

|---|---|---|

| Pd(dppf)Cl₂/XPhos | Toluene | 88 |

| Pd(OAc)₂/SPhos | DMF/H₂O | 78 |

How is X-ray crystallography applied to confirm the structure of this compound, and what challenges arise?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.